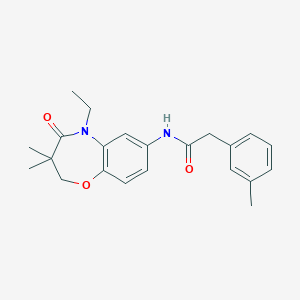

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide

Description

The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring system fused to a benzene moiety. The core structure includes a 1,5-benzoxazepine scaffold with a 4-oxo group, 5-ethyl, and 3,3-dimethyl substituents. The acetamide side chain at position 7 features a 3-methylphenyl group, contributing to its lipophilic and steric profile.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-5-24-18-13-17(9-10-19(18)27-14-22(3,4)21(24)26)23-20(25)12-16-8-6-7-15(2)11-16/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACRMIHXCXRJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O5S |

| Molecular Weight | 418.50654 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |

| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that may be beneficial for therapeutic applications.

1. Anticancer Properties

Recent studies have shown that derivatives of benzoxazepin compounds can inhibit cancer cell proliferation. For instance, compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) were tested against various cancer cell lines and demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 50 µM .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be approximately 15 µg/mL for both strains .

3. Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit squalene synthase with an IC50 value of 39 µM . This inhibition could be significant in regulating cholesterol biosynthesis.

Case Study 1: Anticancer Activity

In a study conducted by Liu et al., derivatives of the benzoxazepine class were tested for their effects on human breast cancer cells (MCF-7). The results indicated that treatment with N-(5-ethyl...) resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Case Study 2: Antimicrobial Efficacy

A clinical evaluation assessed the efficacy of this compound against drug-resistant bacterial strains. The study showed that N-(5-ethyl...) inhibited bacterial growth effectively and suggested its potential use as a novel antimicrobial agent .

Research Findings

Several research findings support the biological activity of N-(5-ethyl...) as follows:

- Cytotoxicity : In vitro assays demonstrate significant cytotoxicity against various cancer cell lines with varying IC50 values.

- Antibacterial Effects : The compound shows promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The inhibition of squalene synthase may provide insights into its mechanism of action in cholesterol metabolism and its potential role in treating hyperlipidemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzoxazepine and acetamide derivatives, emphasizing molecular features, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Key Structural and Functional Comparisons

Core Heterocycle Variations Benzoxazepine vs. Benzothiophene (): The benzoxazepine core in the target compound incorporates oxygen and nitrogen atoms, enabling hydrogen bonding and dipole interactions. In contrast, the benzothiophene core in contains sulfur, which may enhance hydrophobic interactions but reduce polarity .

Substituent Effects Fluorinated vs. Methylphenyl Groups (): The 3,4-difluorobenzamide analog () replaces the methylphenyl group with fluorinated aromatic rings, likely increasing metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius . Naphthalene vs. However, its bulkiness may reduce solubility compared to the target compound’s 3-methylphenyl group.

Acetamide Modifications Phenoxy vs. Phenyl Substituents (): The 2,6-dimethylphenoxy group in introduces an ether linkage, which may alter hydrogen-bonding capacity and steric hindrance compared to the target compound’s direct phenyl attachment.

Physicochemical Properties Molecular Weight and Lipophilicity: The target compound (MW 366.46) falls within the typical range for CNS-active drugs, whereas larger analogs like (MW 517.62) may face bioavailability challenges. Hydrogen-Bonding Potential: The acetamide group in the target compound can act as both hydrogen-bond donor (NH) and acceptor (CO), a feature critical for target engagement. Fluorinated analogs () may exhibit weaker hydrogen-bond donor capacity due to electron-withdrawing effects .

Research Implications

- Drug Design: The benzoxazepine scaffold offers a balance of rigidity and functional group versatility. Substitutions at position 7 (e.g., fluorination, naphthalene) should be optimized for target-specific interactions.

- Synthetic Feasibility: highlights the use of ZnCl₂-catalyzed cyclization for related acetamides, suggesting scalable routes for the target compound .

- Biological Activity Prediction: While pharmacological data are absent, structural analogs with fluorinated or bulky substituents () are often explored in kinase or GPCR inhibition due to their ability to penetrate hydrophobic binding pockets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

- Step 1 : Refluxing substituted oxadiazole intermediates with chloroacetyl chloride in triethylamine, followed by TLC monitoring, filtration, and recrystallization (yields ~88%) .

- Step 2 : Functionalization via Grignard reagents (e.g., methylmagnesium bromide) at low temperatures (-78°C) to introduce alkyl groups, followed by purification using DCM/EtOAc gradients .

- Key Considerations : Optimize solvent systems (e.g., THF for Grignard reactions) and monitor reaction progress with TLC or HPLC.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for benzoxazepine protons (e.g., 3.3 ppm for OCH2) and acetamide carbonyls (~170 ppm) .

- IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .

- Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer :

- Solvent Systems : Pet-ether or EtOAc/hexane mixtures (e.g., 80% EtOAc in hexane) yield high-purity crystals .

- Temperature Control : Gradual cooling from reflux to room temperature minimizes impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents on the benzoxazepine core?

- Methodological Answer :

- Grignard Reagents : Use methylmagnesium bromide in THF at -78°C for selective alkylation, ensuring stoichiometric excess (1.5–2.0 eq) to maximize yields (40–88%) .

- Catalysis : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, using boronic acids and Pd(PPh₃)₄ in DMF/H₂O .

- Challenges : Steric hindrance from 3,3-dimethyl groups may require prolonged reaction times or elevated temperatures.

Q. What computational methods are used to predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G*) to determine frontier orbital energies, correlating with electrophilic/nucleophilic sites .

- MESP Maps : Identify electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack predictions .

- Docking Studies : Molecular docking with target proteins (e.g., kinases) to predict binding affinities and SAR .

Q. How do structural modifications (e.g., 3-methylphenyl vs. fluorophenyl) impact pharmacological activity?

- Methodological Answer :

- SAR Studies :

- Replace 3-methylphenyl with electron-withdrawing groups (e.g., 3,4-difluorophenyl) to enhance metabolic stability .

- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

- Data Analysis : Use ANOVA to assess significance of substituent effects on activity (p < 0.05).

Q. How are contradictory spectral or bioactivity data resolved in studies of this compound?

- Methodological Answer :

- Reproducibility Checks : Verify NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Bioassay Validation : Re-test outliers in triplicate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .

Notes

- Safety : Handle Grignard reagents under inert atmospheres (N₂/Ar) due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.